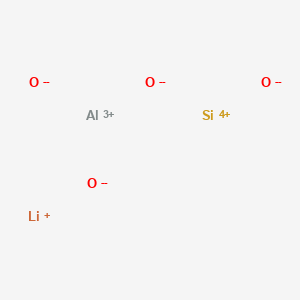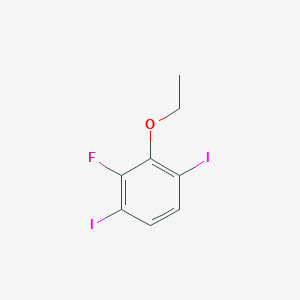
2-Ethoxy-3-fluoro-1,4-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-3-fluoro-1,4-diiodobenzene is an organic compound with the molecular formula C8H7FI2O. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms, the hydrogen atom at position 3 is replaced by a fluorine atom, and the hydrogen atom at position 2 is replaced by an ethoxy group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-1,4-diiodobenzene typically involves the following steps:
Halogenation: The introduction of iodine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, the reaction of benzene with iodine in the presence of an oxidizing agent such as nitric acid can yield diiodobenzene.
Fluorination: The introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, the reaction of diiodobenzene with a fluorinating agent such as potassium fluoride can yield fluorodiiodobenzene.
Ethoxylation: The introduction of an ethoxy group can be achieved through nucleophilic substitution reactions. For example, the reaction of fluorodiiodobenzene with an ethoxy group donor such as ethanol in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes described above. These methods may utilize continuous flow reactors and other advanced technologies to optimize reaction conditions and improve yields.
化学反应分析
Types of Reactions
2-Ethoxy-3-fluoro-1,4-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Nucleophiles: Potassium fluoride, sodium ethoxide
Electrophiles: Iodine, nitric acid
Catalysts: Palladium catalysts for coupling reactions
Solvents: Ethanol, dichloromethane
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.
科学研究应用
2-Ethoxy-3-fluoro-1,4-diiodobenzene has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and other bioactive compounds.
Chemical Biology: It is used in the study of biological processes and the development of new biochemical tools.
作用机制
The mechanism of action of 2-Ethoxy-3-fluoro-1,4-diiodobenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets and pathways, leading to a range of effects. For example, in coupling reactions, the compound can form new carbon-carbon bonds through the interaction with palladium catalysts and boronic acids or esters.
相似化合物的比较
2-Ethoxy-3-fluoro-1,4-diiodobenzene can be compared with other similar compounds, such as:
2-Fluoro-1,4-diiodobenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
2-Ethoxy-1,4-diiodobenzene: This compound lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-1,4-diiodobenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
The presence of both the ethoxy and fluorine groups in this compound makes it unique and can influence its reactivity and applications in various fields of scientific research.
属性
分子式 |
C8H7FI2O |
|---|---|
分子量 |
391.95 g/mol |
IUPAC 名称 |
2-ethoxy-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3 |
InChI 键 |
WTDOMKXMNPYULF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1F)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


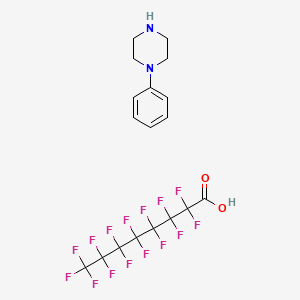
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
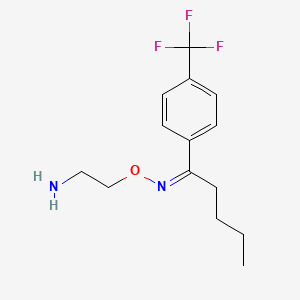

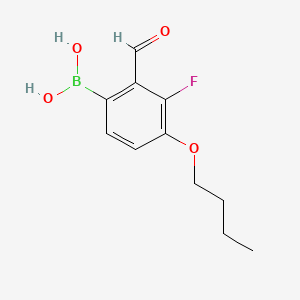
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)

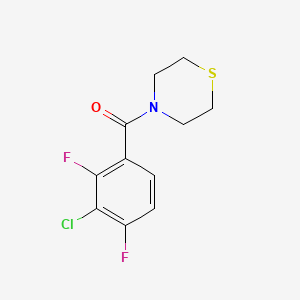

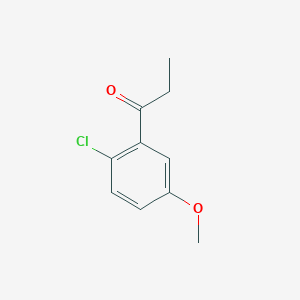
![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
